REACTION_CXSMILES
|
FC(F)(F)COC1C(C(N)=O)=NC=CC=1.[Cl:16][C:17]1[C:18]([C:25]([O:27]C)=[O:26])=[N:19][CH:20]=[C:21]([O:23][CH3:24])[CH:22]=1>>[Cl:16][C:17]1[C:18]([C:25]([OH:27])=[O:26])=[N:19][CH:20]=[C:21]([O:23][CH3:24])[CH:22]=1
|
Name
|
Intermediate 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC=1C(=NC=CC1)C(=O)N)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)OC)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an analogous reaction to
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)OC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |